N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a thiophene ring, an indole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis is another method, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying biological interactions and pathways.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest.
Industry: It may be used in the development of organic semiconductors or other advanced materials
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is unique due to its combination of a thiophene ring, an indole core, and a carboxamide group. This structural complexity may confer unique biological and chemical properties, making it a valuable compound for further study.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an indole core, a thiophene ring, and a carboxamide group, which contribute to its unique properties. The IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide, with a molecular formula of C18H18N2O3S and a molecular weight of 342.4 g/mol .
Property | Value |
---|---|
IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Molecular Formula | C18H18N2O3S |
Molecular Weight | 342.4 g/mol |
CAS Number | 2034437-36-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Gewald reaction, which allows for the formation of aminothiophene derivatives through the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor bindings. This interaction may lead to various pharmacological effects such as anti-inflammatory or anticancer activities .
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. For instance:
- Anti-inflammatory Activity : Compounds containing indole and thiophene structures have been shown to inhibit pro-inflammatory cytokines in various models.
- Anticancer Potential : The indole moiety is known for its ability to induce apoptosis in cancer cells through multiple pathways .
Study on Anticancer Activity
A study investigated the anticancer properties of related indole derivatives, demonstrating that modifications in the structure could enhance cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the indole ring in mediating these effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared to similar compounds:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |
Articaine | Dental anesthetic | Analgesic |
This Compound | Indole-thiophene hybrid | Anticancer potential |
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(21)17-6-5-14(24-17)7-8-19-18(22)16-9-12-3-4-13(23-2)10-15(12)20-16/h3-6,9-10,20H,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDWUMUIYTGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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